molecular formula C7H8O4S B3422744 o-Cresol sulfate CAS No. 26590-31-8

o-Cresol sulfate

Cat. No.: B3422744
CAS No.: 26590-31-8
M. Wt: 188.20 g/mol
InChI Key: CYGSXDXRHXMAOV-UHFFFAOYSA-N
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Description

o-Cresol sulfate: is an organic compound derived from o-cresol, which is also known as 2-methylphenol. It is a sulfate ester of o-cresol and is commonly found as a metabolite in various biological systems. This compound is of significant interest due to its presence in environmental samples and its role in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Cresol sulfate can be synthesized through the sulfonation of o-cresol. The reaction typically involves the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction conditions often require controlled temperatures to ensure the selective formation of the sulfate ester.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous sulfonation of o-cresol using sulfuric acid in a reactor. The process is optimized to achieve high yields and purity of the product. The reaction mixture is then neutralized, and the product is isolated through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-Cresol sulfate can undergo oxidation reactions to form various oxidation products, including quinones and other phenolic compounds.

    Reduction: Reduction of this compound can lead to the formation of o-cresol and other reduced derivatives.

    Substitution: The sulfate group in this compound can be substituted by other nucleophiles, leading to the formation of different substituted phenols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.

    Substitution: Nucleophiles such as ammonia or amines can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Quinones, hydroquinones, and other oxidized phenolic compounds.

    Reduction: o-Cresol and other reduced phenolic derivatives.

    Substitution: Substituted phenols with various functional groups.

Scientific Research Applications

Chemistry: o-Cresol sulfate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of sulfonation reactions and the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its role as a metabolite in various organisms. It is also used in the investigation of metabolic pathways involving phenolic compounds.

Medicine: this compound has been studied for its potential toxicological effects and its role in various diseases. It is also used in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Industry: In industrial applications, this compound is used in the production of dyes, resins, and other chemical intermediates. It is also employed in the formulation of cleaning agents and disinfectants.

Mechanism of Action

The mechanism of action of o-cresol sulfate involves its interaction with various molecular targets and pathways. In biological systems, it is known to undergo conjugation reactions, forming sulfate esters that are excreted in the urine. The compound can also interact with enzymes involved in the metabolism of phenolic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

    m-Cresol sulfate: An isomer of o-cresol sulfate with similar chemical properties but different biological activities.

    p-Cresol sulfate: Another isomer with distinct chemical and biological characteristics.

    Phenol sulfate: A related compound with a hydroxyl group instead of a methyl group.

Uniqueness: this compound is unique due to its specific position of the methyl group on the benzene ring, which influences its chemical reactivity and biological interactions. Compared to its isomers, this compound exhibits different metabolic pathways and toxicological profiles, making it a compound of particular interest in various fields of research.

Properties

IUPAC Name

(2-methylphenyl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-6-4-2-3-5-7(6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGSXDXRHXMAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3233-56-5, 26590-31-8
Record name 2-Methylphenyl hydrogen sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3233-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Cresol sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cresolsulfonic acid (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026590318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cresolsulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name O-CRESOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X87HHK9AG
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Record name o-Cresol sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240655
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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